1-(4-Vinylthiophen-2-yl)ethanone
Description
1-(4-Vinylthiophen-2-yl)ethanone is an organic compound featuring an ethanone (acetyl) group attached to a 4-vinylthiophene ring. This compound is of interest in materials science and medicinal chemistry due to its structural versatility.
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-(4-ethenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8OS/c1-3-7-4-8(6(2)9)10-5-7/h3-5H,1H2,2H3 |
InChI Key |
ASWXYKTVGJHUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Vinylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-vinylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 1-(4-Vinylthiophen-2-yl)ethanone may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(4-Vinylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms on the vinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
1-(4-Vinylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-(4-Vinylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The vinyl group and thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The ethanone core (R-CO-CH₃) is common across multiple compounds, but substituents dramatically alter properties and applications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (JWH-250) and hydroxyl groups (marine-derived ethanone) enhance solubility and hydrogen bonding, whereas bromo and nitro groups (e.g., 1-(5-bromo-2,4-dimethoxyphenyl)ethanone) increase stability and alter electronic properties.
- Heterocyclic Systems : Thiophene (target compound) and indole (JWH-250) contribute to aromaticity and reactivity, but sulfur in thiophene may improve material conductivity compared to nitrogen in indole.
Biological Activity
1-(4-Vinylthiophen-2-yl)ethanone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 1-(4-Vinylthiophen-2-yl)ethanone typically involves the reaction of vinyl thiophene derivatives with acetylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the compound.
Table 1: Characterization Data for 1-(4-Vinylthiophen-2-yl)ethanone
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating functional groups |
| IR | Characteristic absorption peaks for C=O and C=C bonds |
| MS | Molecular ion peak confirming molecular weight |
Biological Activity
1-(4-Vinylthiophen-2-yl)ethanone exhibits a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Various studies have highlighted its potential applications in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that 1-(4-Vinylthiophen-2-yl)ethanone possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.
Table 2: Antimicrobial Activity of 1-(4-Vinylthiophen-2-yl)ethanone
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 15 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, while showing less efficacy against Gram-negative strains.
Antioxidant Activity
In addition to its antimicrobial properties, 1-(4-Vinylthiophen-2-yl)ethanone has been evaluated for its antioxidant potential. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, 1-(4-Vinylthiophen-2-yl)ethanone exhibited an IC50 value of 30 µg/mL, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).
Anticancer Activity
The anticancer potential of 1-(4-Vinylthiophen-2-yl)ethanone has also been investigated. In vitro studies on various cancer cell lines have shown promising results.
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HCT116 (Colon) | 12.3 |
| HeLa (Cervical) | 15.0 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
